Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
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Overview
Description
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is an organic compound with the molecular formula C15H20ClNO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Chloromethyl Ester: The protected amino acid is then reacted with chloromethyl chloroformate in the presence of a base to form the chloromethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.
Scientific Research Applications
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is utilized in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The Boc protecting group provides stability to the amino group during synthetic transformations and can be selectively removed under acidic conditions.
Comparison with Similar Compounds
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate can be compared with other similar compounds, such as:
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate: This compound features an oxetane ring instead of the phenylpropanoate moiety, leading to different reactivity and applications.
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: This is a stereoisomer of the compound with similar reactivity but different stereochemical properties.
The uniqueness of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate lies in its combination of functional groups, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H20ClNO4 |
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Molecular Weight |
313.77 g/mol |
IUPAC Name |
chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-10-16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
InChI Key |
KOHJEQRQEPNVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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